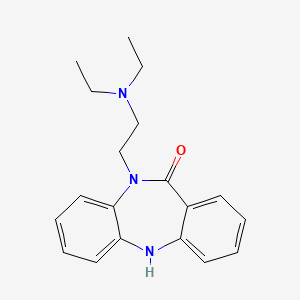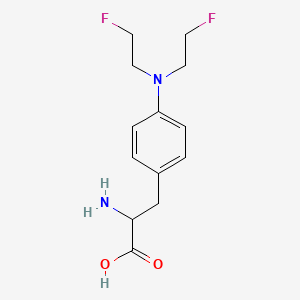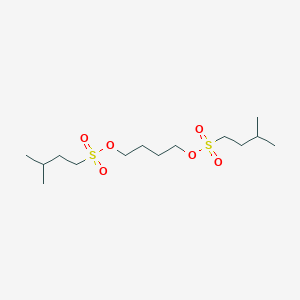
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) is an organic compound with the molecular formula C14H30O6S2. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(3-methylbutane-1-sulfonate) typically involves the reaction of butane-1,4-diol with 3-methylbutane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Butane-1,4-diol+23-methylbutane-1-sulfonyl chloride→Butane-1,4-diyl bis(3-methylbutane-1-sulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of butane-1,4-diyl bis(3-methylbutane-1-sulfonate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can hydrolyze to form butane-1,4-diol and 3-methylbutane-1-sulfonic acid.
Reduction: The compound can be reduced to form butane-1,4-diol and 3-methylbutane-1-sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or amines.
Hydrolysis: Butane-1,4-diol and 3-methylbutane-1-sulfonic acid.
Reduction: Butane-1,4-diol and 3-methylbutane-1-sulfonic acid.
Aplicaciones Científicas De Investigación
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and other derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of butane-1,4-diyl bis(3-methylbutane-1-sulfonate) involves its reactivity as a sulfonate ester. The sulfonate groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound can also undergo hydrolysis and reduction, leading to the formation of butane-1,4-diol and 3-methylbutane-1-sulfonic acid. These reactions are mediated by the interaction of the sulfonate groups with nucleophiles, acids, bases, or reducing agents.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,4-diyl bis(3-methylimidazolium) dibromide: Another compound with a butane-1,4-diyl backbone, but with imidazolium groups instead of sulfonate esters.
Butane-1,4-diyl bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide: Contains imidazolium groups and trifluoromethanesulfonyl imide groups.
Uniqueness
Butane-1,4-diyl bis(3-methylbutane-1-sulfonate) is unique due to its specific sulfonate ester groups, which confer distinct reactivity and properties compared to other butane-1,4-diyl derivatives. Its ability to undergo nucleophilic substitution, hydrolysis, and reduction makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
4239-22-9 |
|---|---|
Fórmula molecular |
C14H30O6S2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
4-(3-methylbutylsulfonyloxy)butyl 3-methylbutane-1-sulfonate |
InChI |
InChI=1S/C14H30O6S2/c1-13(2)7-11-21(15,16)19-9-5-6-10-20-22(17,18)12-8-14(3)4/h13-14H,5-12H2,1-4H3 |
Clave InChI |
KEPYZDUMSFZPSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCS(=O)(=O)OCCCCOS(=O)(=O)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


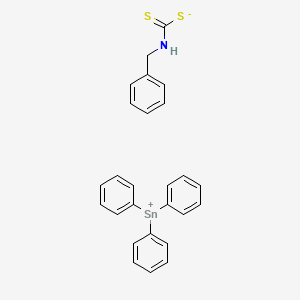

![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)


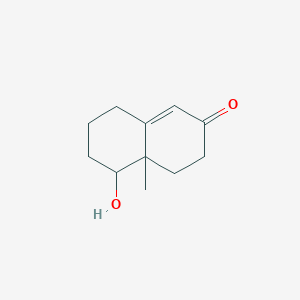
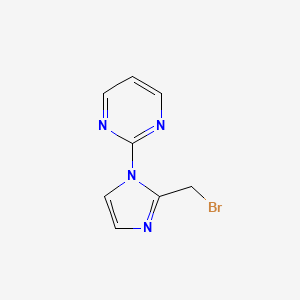
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)

